molecular formula C21H21ClN4OS B12501758 N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)benzamide

N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)benzamide

Cat. No.: B12501758
M. Wt: 412.9 g/mol
InChI Key: KNTAIDSJRRMREE-UHFFFAOYSA-N
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Description

N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)benzamide is a complex organic compound that features a triazole ring, a benzamide group, and a chlorobenzyl sulfanyl moiety

Properties

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

N-[1-[5-[(2-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]benzamide

InChI

InChI=1S/C21H21ClN4OS/c1-3-13-26-19(15(2)23-20(27)16-9-5-4-6-10-16)24-25-21(26)28-14-17-11-7-8-12-18(17)22/h3-12,15H,1,13-14H2,2H3,(H,23,27)

InChI Key

KNTAIDSJRRMREE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1CC=C)SCC2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring and chlorobenzyl sulfanyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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